physicochemical properties of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride
physicochemical properties of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride
An In-Depth Technical Guide to 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride
Prepared by: Gemini, Senior Application Scientist
Foreword: Bridging Synthesis and Application
In the landscape of modern drug discovery and materials science, the strategic design of molecular building blocks is paramount. It is not enough to simply synthesize novel compounds; we must understand their intrinsic properties, reactivity, and potential to unlock new chemical space. This guide is dedicated to one such molecule: 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride .
This compound stands at the intersection of two powerful chemical motifs. The 1,2,3-triazole core is a well-established "privileged scaffold" in medicinal chemistry, lauded for its metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide bonds.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[3][4] Coupled with the highly reactive acyl chloride functional group, this molecule transforms from a stable heterocyclic core into a versatile and potent reagent for synthetic diversification.
As a Senior Application Scientist, my objective is not merely to present data, but to provide a causal narrative. Why is this molecule structured the way it is? Why do we choose specific synthetic pathways? How can its reactivity be precisely controlled to achieve desired outcomes? This document is structured to answer these questions, providing researchers, scientists, and drug development professionals with the foundational knowledge to confidently and effectively utilize this valuable synthetic intermediate.
Molecular Identity and Physicochemical Characteristics
A thorough understanding of a compound begins with its fundamental properties. These identifiers and characteristics are crucial for experimental design, analytical characterization, and computational modeling.
Chemical Structure & Identifiers
The molecule consists of a central 1,2,3-triazole ring substituted at the 2-position with a phenyl group, at the 5-position with a methyl group, and at the 4-position with a reactive carbonyl chloride group.
Caption: Structure of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride.
Table 1: Core Compound Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 36401-55-5 | [5] |
| Molecular Formula | C₁₀H₈ClN₃O | [5] |
| Molecular Weight | 221.64 g/mol | [5] |
| MDL Number | MFCD00052545 |[5] |
Spectroscopic Profile
Spectroscopic analysis is the cornerstone of chemical identification. While a dedicated spectrum for this specific compound is not publicly available, an expected profile can be reliably predicted based on its constituent functional groups and data from analogous structures.
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Frequency | Rationale & Comparative Insights |
|---|---|---|---|
| ¹H NMR | Aromatic Protons (Phenyl) | δ 7.5 - 7.9 ppm (multiplet) | Protons on the phenyl ring attached to a nitrogen heterocycle typically appear in this region.[6] |
| Methyl Protons (-CH₃) | δ ~2.4 ppm (singlet) | The methyl group attached to the triazole ring is expected at this chemical shift.[6] | |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ ~160-165 ppm | The carbonyl carbon of an acyl chloride is significantly deshielded. |
| Aromatic Carbons | δ 120-140 ppm | Standard range for phenyl and triazole ring carbons.[7] | |
| Methyl Carbon (-CH₃) | δ ~10-15 ppm | Typical chemical shift for a methyl group on an aromatic ring. | |
| FT-IR | C=O Stretch (Acyl Chloride) | ~1750-1790 cm⁻¹ (strong) | This is a highly characteristic, strong absorption for the carbonyl group in an acyl chloride, typically at a higher frequency than carboxylic acids or amides.[8] |
| | C=N, N=N Stretch (Triazole) | 1400-1600 cm⁻¹ | Characteristic stretching frequencies for the heterocyclic ring system. |
Synthesis and Purification: A Self-Validating Protocol
The reliable synthesis of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride is most effectively achieved from its corresponding carboxylic acid precursor. The choice of chlorinating agent is critical for ensuring high yield, purity, and ease of workup.
Rationale for Synthetic Strategy
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. While several reagents can accomplish this (e.g., phosphorus pentachloride, oxalyl chloride), thionyl chloride (SOCl₂) is often preferred for its efficiency and the nature of its byproducts. The reaction produces hydrogen chloride (HCl) and sulfur dioxide (SO₂), both of which are gases.
Causality: The evolution of gaseous byproducts is a key thermodynamic driver. According to Le Châtelier's principle, the continuous removal of products from the reaction mixture shifts the equilibrium towards the formation of the desired acyl chloride, often resulting in near-quantitative conversion. This eliminates the need for complex purification steps to remove non-volatile impurities, making the protocol more robust and self-validating.
Caption: Workflow for the synthesis of the target acyl chloride.
Detailed Experimental Protocol
Materials:
-
5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0 - 3.0 eq)
-
Anhydrous Toluene or Dichloromethane (DCM)
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N,N-Dimethylformamide (DMF) (catalytic, 1-2 drops)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
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Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool under a stream of dry nitrogen.
-
Charging the Flask: To a round-bottom flask equipped with a magnetic stir bar, add 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid.
-
Solvent and Catalyst Addition: Add anhydrous toluene (or DCM) to create a slurry, followed by a catalytic amount of DMF. The DMF catalyzes the reaction through the formation of the Vilsmeier reagent in situ, which is a more potent acylating agent.
-
Reagent Addition: Place the flask under an inert atmosphere. Slowly add thionyl chloride dropwise at room temperature. The addition may be exothermic.
-
Reaction: Attach a reflux condenser fitted with a drying tube or gas scrubber (to neutralize HCl and SO₂ gas). Heat the reaction mixture to a gentle reflux (typically 80-90 °C for toluene) and maintain for 2-4 hours.
-
Monitoring: The reaction can be monitored by the cessation of gas evolution. Alternatively, a small aliquot can be carefully quenched with methanol and analyzed by TLC or LC-MS to check for the disappearance of the starting carboxylic acid.
-
Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Caution: Ensure the vacuum pump is protected from corrosive gases.
-
Final Product: The resulting residue is the crude 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride, which is often used in the next synthetic step without further purification due to its high reactivity. If required, purification can be attempted by vacuum distillation or recrystallization from a non-protic solvent like hexane.
Reactivity, Stability, and Handling
The utility of this compound is defined by the high reactivity of its acyl chloride moiety, while its stability is governed by the robust nature of the triazole ring.
Reactivity Profile
The primary site of reactivity is the electrophilic carbonyl carbon. The chlorine atom is an excellent leaving group, facilitating nucleophilic acyl substitution reactions.
Sources
- 1. Discovery of novel 1,2,3-triazole derivatives as anticancer agents using QSAR and in silico structural modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. cenmed.com [cenmed.com]
- 6. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Acyl chloride - Wikipedia [en.wikipedia.org]

